molecular formula C25H21N B12808648 N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine

N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B12808648
M. Wt: 335.4 g/mol
InChI Key: NZQBCKJKAPGHOR-UHFFFAOYSA-N
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Description

Introduction to N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine

Historical Context and Developmental Milestones

The synthesis of biphenyl amines dates to the mid-20th century, with advancements in cross-coupling reactions enabling precise functionalization of aromatic systems. This compound emerged as a subject of interest following the development of palladium-catalyzed coupling techniques in the 1990s. A pivotal milestone was the 1997 patent WO1998012174A1, which detailed methods for synthesizing 4-methyl-biphenyl derivatives using MnCl₂ and PdCl₂ catalysts. This methodology reduced byproduct formation (e.g., 4,4'-dimethylbiphenyl) to below 3.5%, marking a leap in purity for intermediates like the target compound.

Key Developments:
Year Milestone Significance
1997 Catalytic cross-coupling optimization Enabled high-yield synthesis of methyl-substituted biphenyl amines
2007 PubChem entry for N-phenyl-(1,1'-biphenyl)-4-amine Established structural analogs in public databases
2025 Updated PubChem entries for related compounds Refined molecular weight and 3D conformational data

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name follows a hierarchical substitution pattern. The parent structure is [1,1'-biphenyl], with numbering starting at the linking carbon. The amine group (-NH₂) is located at position 3 of one biphenyl unit, while a methyl group (-CH₃) occupies position 4 of the second biphenyl moiety. The prefix N- denotes the amine’s attachment to the adjacent biphenyl system.

Nomenclature Breakdown:
  • Parent chain : [1,1'-Biphenyl] (two benzene rings linked by a single bond between C1 and C1')
  • Substituents :
    • Amine group at C3 of the first biphenyl
    • Methyl group at C4 of the second biphenyl
  • Full name : this compound

Comparative examples from PubChem illustrate naming consistency:

  • N-Phenyl-(1,1'-biphenyl)-4-amine (CID 13087229): Amine at C4
  • Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine (CID 58876378): Dual methyl groups at C4

Structural Classification Within Biphenyl Derivatives

Biphenyl derivatives are classified by substituent type and position. This compound falls into two subcategories:

Aromatic Amines

The presence of a primary amine group (-NH₂) places it within the aromatic amine family, akin to aniline derivatives. Unlike simpler anilines, its biphenyl backbone enhances steric hindrance and π-conjugation.

Methyl-Substituted Biphenyls

The methyl group at C4 introduces electronic effects (e.g., +I inductive effect) that modulate electron density across the aromatic system. This structural feature is shared with compounds like 4-methylbiphenyl, a known intermediate in antihypertensive drug synthesis.

Structural Analog Comparison:
Compound Substituents Classification
[1,1'-Biphenyl]-2-amine Amine at C2 Primary aromatic amine
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine Dual amines, methyl at C4 Diaromatic tertiary amine
Target compound Amine at C3, methyl at C4 Monoaromatic primary amine

Academic Relevance and Research Motivations

Research on this compound is driven by its dual functionality:

  • Electron-Transport Materials : The conjugated biphenyl system and electron-donating amine group make it a candidate for organic semiconductors.
  • Pharmaceutical Intermediates : Methylated biphenyl amines serve as precursors in angiotensin II inhibitors, highlighting therapeutic potential.
  • Synthetic Chemistry : Its steric profile challenges traditional coupling reactions, spurring catalyst innovation (e.g., Pd/dppp systems).
Research Applications:
Field Application Example
Materials Science Hole-transport layers in OLEDs Analogous to triphenylamine derivatives
Medicinal Chemistry Hypertension drug intermediates Role in sartan-class drug synthesis
Catalysis Substrate for cross-coupling studies Testing Pd/ligand efficacy

Properties

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(3-phenylphenyl)aniline

InChI

InChI=1S/C25H21N/c1-19-15-16-23(21-11-6-3-7-12-21)18-25(19)26-24-14-8-13-22(17-24)20-9-4-2-5-10-20/h2-18,26H,1H3

InChI Key

NZQBCKJKAPGHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated biphenyl derivative.

    Methylation: The final step involves the methylation of the biphenyl amine using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations:

Structural Effects on Physical Properties :

  • The methyl group in the target compound likely increases hydrophobicity compared to N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine (melting point 90°C) . Methyl substitutions generally reduce melting points by disrupting crystallinity, but this depends on positional effects.
  • Bromine in N-(3-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine adds molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

Electronic and Steric Modifications :

  • Fluorine (4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine) introduces electron-withdrawing effects, altering electronic properties for pharmaceutical applications .
  • Carbazole () and naphthalene () substituents extend π-conjugation, making these compounds suitable for OLEDs and charge-transport materials .

Synthetic Routes: Biphenylamines are typically synthesized via Ullmann coupling or Buchwald-Hartwig amination . The target compound’s methyl group may require tailored protecting groups or Grignard reagents for regioselective substitution.

Applications: Non-methylated analogs () are used as dye intermediates, while halogenated versions () serve in pharmaceutical synthesis. Extended π-systems () are prioritized in organic electronics due to high hole mobility and luminescent properties .

Biological Activity

N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine, also known by its CAS number 1890112-83-0, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its utility in various therapeutic contexts.

  • Molecular Formula : C25_{25}H21_{21}N
  • Molecular Weight : 357.45 g/mol
  • CAS Number : 1890112-83-0
  • Structure : The compound features a biphenyl structure that enhances its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with biphenyl structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are under investigation, but related compounds have shown promising results in various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of biphenyl derivatives. For instance:

  • Mechanism of Action : Biphenyl compounds can inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and topoisomerases. These enzymes play crucial roles in the regulation of gene expression and DNA replication.
  • Cell Line Studies : In vitro studies have demonstrated that related biphenyl compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

Biphenyl derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Pathogens : Compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity is likely due to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of biphenyl derivatives for their anticancer properties. The results indicated that modifications to the biphenyl structure could enhance cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The study concluded that N-substituted biphenyls could be promising candidates for further development as anticancer agents .

Study 2: Antimicrobial Screening

In another research effort documented in Antibiotics, a group of biphenyl derivatives was screened for antimicrobial activity. Among them, certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties warranting further exploration .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AnticancerMCF-7 Cell LineCytotoxicity
AnticancerPC-3 Cell LineCytotoxicity
AntimicrobialStaphylococcus aureusInhibition
AntimicrobialEscherichia coliInhibition

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